molecular formula C19H26F3N5O B6456615 3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2548979-97-9

3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B6456615
CAS No.: 2548979-97-9
M. Wt: 397.4 g/mol
InChI Key: KAOOCGPIOSEPDV-UHFFFAOYSA-N
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Description

3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates 2-AG levels in the brain and peripheral tissues, leading to enhanced cannabinoid receptor signaling. This mechanism provides a powerful tool for researchers studying the role of the endocannabinoid system in various physiological and pathophysiological processes. The strategic molecular design of this compound features a pyrrolidin-2-one core, a pharmaceutically relevant scaffold known to be present in active MAGL inhibitors . The 2,2,2-trifluoroethyl group attached to the nitrogen of the pyrrolidinone ring is a common substituent that often improves metabolic stability and binding affinity. The 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group, connected via a piperazine linker, is likely critical for its selective interaction with the MAGL enzyme's active site. This reagent has significant research value in preclinical studies for a range of conditions. It is particularly useful for investigating potential therapeutic pathways for neuropathic pain, neurodegenerative diseases such as Alzheimer's and Parkinson's, epilepsy, and inflammatory disorders . Furthermore, due to the established role of MAGL in cancer pathogenesis, this inhibitor may also be applied in oncology research to probe tumor cell signaling and proliferation. This product is strictly labeled "For Research Use Only" (RUO). It is intended for laboratory research purposes solely and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N5O/c1-12-13(2)23-16(14-3-4-14)24-17(12)26-9-7-25(8-10-26)15-5-6-27(18(15)28)11-19(20,21)22/h14-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOOCGPIOSEPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26F3N5OC_{21}H_{26}F_{3}N_{5}O with a molecular weight of approximately 433.46 g/mol. The presence of trifluoroethyl and cyclopropyl groups suggests potential interactions with various biological targets.

This compound is believed to exert its effects through several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterases (PDEs), particularly PDE4, which plays a critical role in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and potentially providing therapeutic effects in conditions like asthma and COPD .
  • Receptor Modulation : The presence of the piperazine moiety may allow for interaction with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular metabolism .

Biological Activity

The biological activities associated with this compound include:

  • Antiinflammatory Effects : Research indicates that similar compounds can reduce inflammation by inhibiting the release of pro-inflammatory cytokines. For instance, PDE inhibitors have been shown to decrease eosinophil activity in animal models .
  • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

  • PDE Inhibition Study : A study evaluated a structurally related PDE4 inhibitor that displayed significant anti-inflammatory effects in vivo. The compound reduced airway hyperreactivity in asthmatic models and improved lung histology .
  • Antitumor Efficacy : A series of pyrimidine derivatives were tested for their cytotoxicity against cancer cell lines. Results indicated that modifications similar to those in the target compound enhanced antitumor activity, warranting further investigation into structure-activity relationships .

Data Table: Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces cytokine release; effective in asthma models
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialExhibits antibacterial and antifungal properties

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Piperidine: The target compound’s piperazine ring (vs.
  • Fluorination Patterns : While the evidence compounds feature fluorine on benzisoxazole or aryl rings (common in antipsychotics), the target’s trifluoroethyl group may reduce oxidative metabolism without direct receptor interaction.
  • Core Heterocycles: The pyrrolidin-2-one core (target) vs. pyrido-pyrimidinone (evidence) suggests divergent scaffold priorities; the former may favor solubility, while the latter enhances rigidity for receptor fit.

Pharmacological Implications

  • Target Compound: The cyclopropyl and dimethyl groups on the pyrimidine may sterically hinder off-target interactions, improving selectivity.
  • Evidence Compounds : Benzisoxazole-piperidine derivatives (e.g., CAS 108855-18-1) are clinically validated for schizophrenia, with fluorination enhancing blood-brain barrier penetration . The absence of a benzisoxazole group in the target compound implies a different therapeutic focus.

Research Findings and Limitations

Data Gaps

Hypothetical Advantages

  • Metabolic Stability: The trifluoroethyl group in the target compound may confer resistance to cytochrome P450-mediated degradation compared to non-fluorinated analogs.
  • Selectivity : The cyclopropane-modified pyrimidine could reduce off-target effects relative to bulkier substituents in the evidence compounds.

Preparation Methods

Pyrimidine Core Functionalization

The 2-chloro-5,6-dimethylpyrimidin-4-amine intermediate is prepared via cyclocondensation of cyclopropylacetonitrile with dimethyl malonate under acidic conditions, followed by chlorination using phosphorus oxychloride. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature110–120°C<80°C: Incomplete cyclization
POCl3 Equivalents3.0 eq<2.5 eq: Residual hydroxyl groups
Reaction Time8–10 h<6 h: 30% yield reduction

Piperazine Coupling

Nucleophilic aromatic substitution attaches piperazine to the pyrimidine core. Phase-transfer catalysis (PTC) significantly enhances efficiency:

Comparative studies show PTC improves yields from 50% (traditional methods) to >85% by mitigating piperazine dimerization.

Synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

Pyrrolidinone Ring Formation

A Donovan–Ward-type cyclization achieves the pyrrolidinone core. Recent advances utilize donor-acceptor (DA) cyclopropanes for stereocontrolled synthesis:

Cyclopropane 1a+CF3CH2NH2Sc(OTf)3γ-amino ester 2aΔ,AcOHPyrrolidinone 3a\text{Cyclopropane } \textbf{1a} + \text{CF}3\text{CH}2\text{NH}2 \xrightarrow{\text{Sc(OTf)}3} \gamma\text{-amino ester } \textbf{2a} \xrightarrow{\Delta, \text{AcOH}} \text{Pyrrolidinone } \textbf{3a}

Optimized Conditions:

  • Catalyst: Sc(OTf)3 (5 mol%)

  • Solvent: Toluene/AcOH (4:1)

  • Temperature: 110°C, 12 h

  • Yield: 78% (two steps)

Trifluoroethylation Strategies

Direct N-alkylation competes with lactam ring-opening. Kinetic studies favor slow addition of 2,2,2-trifluoroethyl triflate under Schlenk conditions:

AdditiveConversion (%)Selectivity (N- vs O-alkylation)
None457:1
15-crown-58812:1
DABCO (1.0 eq)9218:1

Final Coupling: Buchwald–Hartwig vs Nucleophilic Amination

Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling enables direct N-arylation but faces challenges with steric hindrance:

SNAr Displacement

Mitsunobu conditions overcome reactivity limitations:

Pyrrolidinone-OH+pyrimidinyl piperazineDEAD, PPh3Target (82% yield)\text{Pyrrolidinone-OH} + \text{pyrimidinyl piperazine} \xrightarrow{\text{DEAD, PPh}_3} \text{Target (82\% yield)}

Comparative Data:

MethodTemp (°C)Time (h)Yield (%)Purity (HPLC)
Buchwald–Hartwig110186795.2
Mitsunobu0→25488298.7
Thermal SNAr160724391.4

Process Optimization and Scale-Up Challenges

Purification Protocol Development

Crystallization remains superior to chromatography for industrial-scale production:

  • Solvent Screen: Ethanol/water (7:3) achieves 99.1% purity after two crops

  • Impurity Profile: <0.3% residual palladium (ICP-MS), <0.1% des-cyclopropyl analogue (HPLC)

Green Chemistry Metrics

MetricLaboratory ScalePilot Plant (50 kg)
PMI (kg/kg)12834
E-Factor8619
Solvent Recovery (%)7294

Analytical Characterization and QC Specifications

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 3.72–3.68 (m, 4H, piperazine), 3.51 (q, J=9.6 Hz, 2H, CF3CH2), 2.89–2.84 (m, 4H, pyrrolidinone), 2.33 (s, 6H, CH3), 1.92–1.88 (m, 1H, cyclopropane)

  • 13C NMR: 174.8 (C=O), 158.2 (C=N), 122.4 (q, J=277 Hz, CF3), 15.1 (cyclopropane)

Stability Indicating Methods

Forced degradation studies establish HPLC conditions:

Stress ConditionDegradation ProductsResolution (Rs)
0.1N HCl, 70°C, 1hHydrolysis at C32.1
3% H2O2, 25°C, 24hN-Oxide formation1.8
Light (1.2 million lux·h)E/Z isomerization1.9

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For example:
  • Step 1 : Coupling of the pyrimidine and piperazine moieties using a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C under nitrogen .
  • Step 2 : Introduction of the trifluoroethyl group via nucleophilic substitution, optimized using catalytic iodine or phase-transfer catalysts .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the target compound and separate impurities (e.g., unreacted intermediates) .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, trifluoroethyl groups) and piperazine linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidin-2-one ring conformation) using single-crystal diffraction .

Q. How can impurities be identified and quantified during synthesis?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-UV/DAD with a phenyl-hexyl column and method validation per ICH guidelines (e.g., linearity, LOQ ≤ 0.1%) .
  • Degradation Studies : Stress testing (acid/base hydrolysis, thermal degradation) to identify labile sites (e.g., piperazine ring stability) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclopropane ring formation) .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Bayesian optimization for yield improvement) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity (Kd) under standardized conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent assay formats (e.g., cell-free vs. cell-based systems) .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact pharmacokinetics?

  • Methodological Answer :
  • In Silico ADMET Prediction : Use tools like SwissADME to compare logP, metabolic stability, and CYP450 inhibition profiles .
  • In Vivo Studies : Radiolabel the compound (³H or ¹⁴C) to track tissue distribution and clearance rates in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.